5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Description
“5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione” is a complex organic compound that features a furan ring, a diazinane ring, and a chloromethoxyphenyl group
Properties
Molecular Formula |
C16H11ClN2O5 |
|---|---|
Molecular Weight |
346.72 g/mol |
IUPAC Name |
5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H11ClN2O5/c1-23-13-4-2-8(6-11(13)17)12-5-3-9(24-12)7-10-14(20)18-16(22)19-15(10)21/h2-7H,1H3,(H2,18,19,20,21,22) |
InChI Key |
KZAKZRFKDZZSKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione” typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloromethoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.
Formation of the diazinane ring: This can be synthesized through cyclization reactions involving urea derivatives.
Final assembly: The final step would involve coupling the furan and diazinane rings under specific conditions, possibly using a condensation reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions might target the chloromethoxyphenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could lead to dechlorinated or demethoxylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of polymers or other advanced materials.
Biology
Biological assays: It might be used in assays to study its biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Catalysts: It might be used as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of “5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione” would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-thiazolidine-2,4-dione
- 5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-oxazolidine-2,4-dione
Uniqueness
The uniqueness of “5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione” lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
